4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol
Overview
Description
“4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . Oxadiazoles are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles involves the condensation of semi/thio carbazides and sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature . Acetic acid is used as a catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an oxadiazole ring. The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by the formation of Schiff’s bases through the treatment of substituted aldehydes with 2-amino 1,3,4 oxadiazole . The derivatives of the oxadiazole nucleus show various biological activities .Scientific Research Applications
Antibacterial Properties
A study by Kakanejadifard et al. (2013) synthesized Schiff base compounds structurally similar to 4-(5-Amino-1,3,4-oxadiazol-2-yl)phenol and found them to exhibit significant antibacterial activities against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).
Antioxidant Activity
Koshelev et al. (2020) explored the antioxidant activity of compounds containing the 1,3,4-oxadiazole ring, noting that these compounds showed higher antioxidant activity than 4-methyl-2,6-di-tert-butylphenol (Koshelev et al., 2020).
Anticancer Activity
Ahsan et al. (2020) synthesized a series of oxadiazoles, including derivatives of this compound, and found significant anticancer activity in various cancer cell lines (Ahsan et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
Jin et al. (2014) developed new heteroleptic iridium(III) complexes using 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as an ancillary ligand for efficient organic light-emitting diodes with low efficiency roll-off (Jin et al., 2014).
Future Directions
The future directions for “4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol” and its derivatives could involve further exploration of their biological activities and potential applications. There is a need for new drugs to treat serious clinical problems, and heterocyclic compounds like oxadiazoles are of interest to researchers in the fields of medicinal and pharmaceutical chemistry .
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole rings are known to have various biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that compounds with 1,3,4-oxadiazole rings have been studied for their interactions with various biological targets .
Result of Action
Compounds with 1,3,4-oxadiazole rings have been associated with various biological activities .
properties
IUPAC Name |
4-(5-amino-1,3,4-oxadiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQCJAQNEVFLQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421357 | |
Record name | 4-(5-AMINO-1,3,4-OXADIAZOL-2-YL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1750-79-4 | |
Record name | 4-(5-Amino-1,3,4-oxadiazol-2-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1750-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-AMINO-1,3,4-OXADIAZOL-2-YL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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